2-(N-Ethyl-m-toluidino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis Studies

Scientific Field: Organic Chemistry

Summary: 2-(N-Ethyl-m-toluidino)ethanol is used in chemical synthesis studies.

Methods/Experimental Procedures: It can be incorporated into various synthetic reactions to produce new compounds or modify existing ones.

Results/Outcomes: Researchers can obtain novel molecules or functionalize existing ones, contributing to the advancement of organic chemistry.

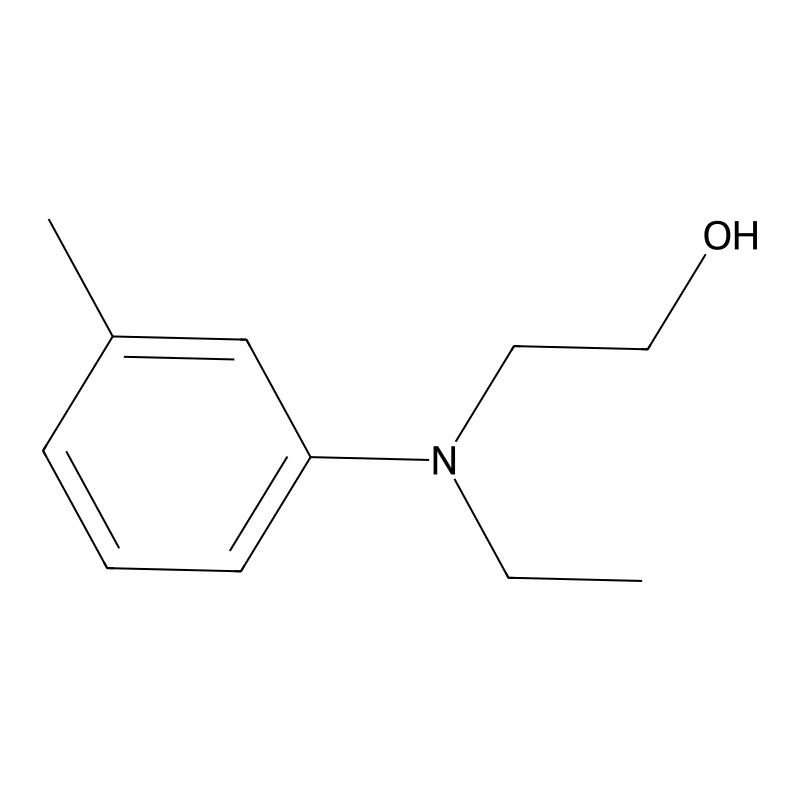

2-(N-Ethyl-m-toluidino)ethanol is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol. It is also known by various names, including Ethanol, 2-(N-ethyl-m-toluidino)- and N-Hydroxyethyl-N-ethyl-m-toluidine. The compound features a hydroxyl group (-OH) attached to an ethyl group and an m-toluidine moiety, making it an important intermediate in organic synthesis and various applications in the chemical industry .

- Esterification: This compound can react with carboxylic acids to form esters, which are useful in various applications, including fragrances and solvents.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides to produce ethers.

- Oxidation: Under specific conditions, the alcohol group can be oxidized to form carbonyl compounds, such as aldehydes or ketones .

Research indicates that 2-(N-Ethyl-m-toluidino)ethanol exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest potential antimicrobial effects against certain bacteria and fungi.

- Cytotoxicity: The compound has been evaluated for its cytotoxic effects in various cell lines, indicating a possible role in cancer research.

- Neuroactivity: There is ongoing research into its effects on the central nervous system, although conclusive evidence is still required .

Synthesis of 2-(N-Ethyl-m-toluidino)ethanol typically involves:

- Alkylation of m-Toluidine: The starting material, m-toluidine, is alkylated using ethylene oxide or ethylene bromide in the presence of a base.

- Hydroxylation: Following alkylation, the resulting product undergoes hydroxylation to introduce the alcohol functional group.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

2-(N-Ethyl-m-toluidino)ethanol has several applications across different fields:

- Chemical Intermediates: It serves as an important intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.

- Biological Research: Its potential biological activity makes it a candidate for further research in medicinal chemistry.

- Quantitative Structure–Activity Relationship (QSAR): The compound is utilized in QSAR models to predict aquatic toxicity and environmental impact .

Interaction studies involving 2-(N-Ethyl-m-toluidino)ethanol primarily focus on its binding affinity and activity with biological targets. These studies often assess its interactions with enzymes or receptors relevant to its potential therapeutic applications. Preliminary data suggest that it may interact with neurotransmitter systems, although further investigation is necessary to elucidate these interactions fully .

Several compounds share structural characteristics with 2-(N-Ethyl-m-toluidino)ethanol. A comparative analysis highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Ethyl-m-toluidine | C₉H₁₃N | Lacks hydroxyl group; primarily used as a dye intermediate. |

| N,N-Diethyl-m-toluidine | C₁₁H₁₅N | Contains two ethyl groups; used in organic synthesis. |

| N-Hydroxyethyl-N,N-diethylamine | C₁₂H₁₈N₂O | Contains two ethyl groups and a hydroxyl; used in pharmaceuticals. |

The uniqueness of 2-(N-Ethyl-m-toluidino)ethanol lies in its specific functional groups that confer distinct properties suitable for diverse applications in research and industry. Its combination of an alcohol functional group with an aromatic amine structure differentiates it from similar compounds .

XLogP3

UNII

GHS Hazard Statements

H301 (45.21%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (54.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (45.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H318 (97.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (45.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H412 (45.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant